AB Pinaca 5-Pentanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

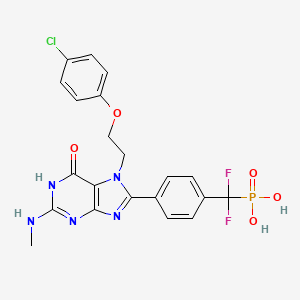

AB Pinaca 5-Pentanoic Acid is a major urinary metabolite of the synthetic cannabinoid AB-PINACA. Synthetic cannabinoids are a group of psychoactive compounds that mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive constituent of marijuana. AB-PINACA was originally developed by Pfizer in 2009 as an analgesic medication . It acts as a potent agonist for the CB1 and CB2 receptors, fully substituting for Δ9-THC in rat discrimination studies .

Preparation Methods

The preparation of AB Pinaca 5-Pentanoic Acid involves the metabolism of AB-PINACA. AB-PINACA undergoes various metabolic reactions, including carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and epoxide formation with subsequent hydrolysis . The industrial production methods for AB-PINACA and its metabolites typically involve synthetic routes that include the use of human liver microsomes and pooled human hepatocytes for in vitro studies .

Chemical Reactions Analysis

AB Pinaca 5-Pentanoic Acid undergoes several types of chemical reactions:

Oxidation: This includes hydroxylation followed by oxidation (ketone formation).

Reduction: Not commonly reported for this compound.

Substitution: Involves carboxamide hydrolysis and epoxide formation with subsequent hydrolysis.

Common reagents and conditions used in these reactions include human liver microsomes, pooled human hepatocytes, and liquid chromatography high-resolution mass spectrometry . The major products formed from these reactions are AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA .

Scientific Research Applications

AB Pinaca 5-Pentanoic Acid has several scientific research applications:

Mechanism of Action

AB Pinaca 5-Pentanoic Acid exerts its effects by acting as a potent agonist for the CB1 and CB2 receptors. It has a high affinity for these receptors, with Ki values of 2.87 nM for CB1 and 0.88 nM for CB2 . The activation of these receptors leads to the modulation of neurotransmitter release, resulting in psychoactive effects similar to those of Δ9-THC .

Comparison with Similar Compounds

AB Pinaca 5-Pentanoic Acid is similar to other synthetic cannabinoids such as:

5F-AB-PINACA: Shares similar metabolic pathways and produces similar metabolites, including 5-hydroxypentyl and pentanoic acid metabolites.

UR-144: Another synthetic cannabinoid with similar psychoactive effects but different metabolic profiles.

AB-CHMINACA: Similar in structure and function but differs in its metabolic stability and potency.

This compound is unique due to its specific metabolic profile and its potent agonist activity at the CB1 and CB2 receptors, making it a valuable compound for research in synthetic cannabinoid metabolism and toxicology .

Properties

Molecular Formula |

C18H24N4O4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

5-[3-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid |

InChI |

InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)/t15-/m0/s1 |

InChI Key |

QNEBIXFSJOHXCK-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)

![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)

![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)

![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)

![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)